Scandium(III) acetylacetonate hydrate

Description

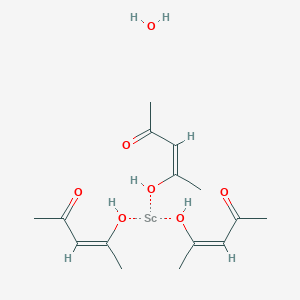

Scandium(III) acetylacetonate hydrate (Sc(acac)₃·xH₂O) is a coordination complex where scandium(III) ions are chelated by three acetylacetonate (acac) ligands, with additional water molecules in the crystalline structure. This compound is primarily utilized in materials science, particularly for depositing scandium oxide (Sc₂O₃) thin films via thermal decomposition . It is commercially available from suppliers like Alfa Aesar and is synthesized from scandium nitrate hydrate as a precursor . Its applications span advanced optics, electronics, and catalysis, though its reactivity and stability are highly dependent on hydration levels and synthesis conditions.

Properties

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;scandium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.H2O.Sc/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/b3*4-3-;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJCFEXGWGHRBP-KJVLTGTBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Sc] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Sc] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O7Sc | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699012-88-9 | |

| Record name | Scandium(III) acetylacetonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Scandium(III) acetylacetonate hydrate can be synthesized by reacting scandium nitrate with acetylacetone in the presence of ammonia. The reaction typically involves dissolving scandium nitrate in water, followed by the addition of acetylacetone and ammonia. The mixture is then stirred and heated to facilitate the formation of the coordination complex. The resulting product is filtered, washed, and dried to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The compound is often produced in facilities equipped with advanced chemical processing equipment to handle the synthesis and purification processes efficiently.

Chemical Reactions Analysis

Types of Reactions: Scandium(III) acetylacetonate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of scandium oxide.

Reduction: Reduction reactions can convert this compound to lower oxidation states of scandium, although such reactions are less common.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or metal hydrides.

Substitution: Ligand exchange reactions using various donor ligands under controlled conditions.

Major Products Formed:

Oxidation: Scandium oxide.

Reduction: Lower oxidation state scandium complexes.

Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Scandium(III) acetylacetonate hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in organic reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

Mechanism of Action

The mechanism of action of scandium(III) acetylacetonate hydrate involves its ability to coordinate with various ligands and form stable complexes. The acetylacetonate ligands provide a chelating effect, stabilizing the scandium ion in the +3 oxidation state. This coordination chemistry allows the compound to participate in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the scandium center.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Scandium(III) acetylacetonate hydrate shares structural similarities with other rare-earth and transition-metal acetylacetonate hydrates. Key comparisons include:

- Ionic Radius Effects : Scandium (Sc³⁺, 0.885 Å) has a smaller ionic radius than Ce³⁺ (1.143 Å) or La³⁺ (1.160 Å), leading to differences in ligand binding strength and solubility .

- Hydration Stability : Scandium and cerium acetylacetonates exhibit moderate hygroscopicity, while lanthanum derivatives are prone to faster moisture absorption .

Catalytic Performance

- Scandium: Limited catalytic data, but its small ionic radius favors Lewis acid catalysis in organic reactions.

- Cerium : Enhances hydrogen evolution reactions (HER) and serves as a redox-active catalyst due to Ce³⁺/Ce⁴⁺ cycling .

- Lutetium: Exhibits superior activity in carbon-heteroatom bond formation, with a turnover frequency (TOF) exceeding 200 h⁻¹ in organic synthesis .

Biological Activity

Scandium(III) acetylacetonate hydrate, also known as scandium(III) 2,4-pentanedionate hydrate, is a coordination compound with significant implications in various biological and materials science applications. This compound has garnered attention due to its ability to form stable complexes with biomolecules, influencing its biological activity. This article explores the biological activity of this compound, highlighting its interactions with proteins and nucleic acids, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₅H₂₁O₆Sc·xH₂O

- Molecular Weight : Approximately 342.26 g/mol (hydrated)

- Appearance : Clear to yellow liquid

- Solubility : Soluble in organic solvents

Interaction with Biomolecules

Research indicates that this compound can form stable complexes with proteins and nucleic acids. These interactions may enhance the stability and functionality of these biomolecules, potentially leading to various biological effects.

- Protein Binding : The compound's ability to bind proteins suggests potential applications in drug delivery systems where it may stabilize therapeutic proteins or peptides.

- Nucleic Acid Interaction : The formation of complexes with nucleic acids could influence gene expression or provide a mechanism for targeted delivery of genetic material.

Case Studies

A study investigated the effects of scandium(III) acetylacetonate on the luminescence behavior of thin films deposited from this precursor. The results indicated that the films exhibited strong photoluminescent properties, which could be harnessed for bioimaging applications .

Another research effort focused on the use of this compound in aerosol-assisted chemical vapor deposition (AACVD). The resulting scandium oxide thin films demonstrated significant luminescence under irradiation, suggesting potential uses in optical devices and bio-sensing technologies .

Table 1: Summary of Biological Activities

| Study | Findings | Applications |

|---|---|---|

| Luminescence Behavior Study | Strong photoluminescence in thin films | Bioimaging, optical devices |

| Protein Binding Studies | Stable complexes formed with proteins | Drug delivery systems |

| Nucleic Acid Interaction | Complex formation with nucleic acids | Gene therapy applications |

The biological activity of this compound is attributed to its chelating properties. The compound can stabilize metal ions, enhancing their reactivity and bioavailability. This property is crucial for its interaction with biological molecules, facilitating processes such as enzyme catalysis and cellular uptake.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.